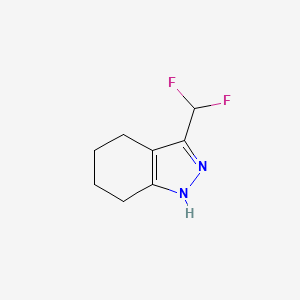

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a fluorinated indazole derivative characterized by a partially saturated bicyclic core (tetrahydroindazole) and a difluoromethyl (-CHF₂) substituent at the 3-position. Fluorinated compounds are pivotal in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding affinity .

Properties

IUPAC Name |

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSNGSCFPPYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the use of metal-based catalysts or photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been reported as an efficient method . This approach allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts, photoredox catalysts, and difluoromethylation reagents such as ClCF2H . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoromethylation reactions typically yield difluoromethylated indazole derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has been investigated for its therapeutic potential in various diseases:

- Neuropharmacology: Studies indicate that this compound can modulate AMPA receptors, which are crucial for synaptic transmission in the brain. This modulation is linked to cognitive enhancement and potential treatments for mood disorders.

- Anti-inflammatory Activity: A related series of compounds demonstrated significant anti-inflammatory effects in animal models, indicating that derivatives of tetrahydroindazoles could serve as lead compounds in drug development .

Material Science

The unique chemical properties of this compound make it valuable in the development of new materials:

- Agrochemicals: Its fluorinated structure enhances stability and efficacy in agricultural applications.

- Fluorinated Pharmaceuticals: The incorporation of difluoromethyl groups is recognized for improving the pharmacokinetic profiles of drug candidates.

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on cognitive functions in rodent models. The results indicated enhanced learning and memory capabilities correlated with increased AMPA receptor activity. This suggests potential applications in treating cognitive impairments and mood disorders.

Case Study 2: Anti-inflammatory Properties

Research conducted on a series of tetrahydroindazole derivatives revealed that certain compounds exhibited high anti-inflammatory activity. The most active derivative showed an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests. This highlights the therapeutic potential of these compounds in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound may inhibit key enzymes involved in fungal cell wall synthesis . The difluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with key analogues:

Key Observations :

Biological Activity

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology. It has been shown to enhance cognitive functions and may act as a potent modulator of AMPA receptors, which are crucial for synaptic transmission in the brain. This modulation has implications for treating mood disorders and enhancing learning and memory in various animal models.

The biological activity of this compound can be attributed to several mechanisms:

- AMPA Receptor Modulation : The compound influences AMPA receptor activity and neurotransmitter release, enhancing cognitive performance in animal studies.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition can disrupt the tricarboxylic acid cycle, affecting energy production within cells.

- Potential Antiviral Properties : Patent literature suggests that derivatives of this compound may be effective against Retroviridae viruses such as HIV, highlighting its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its difluoromethyl group which enhances lipophilicity and alters its biological activity compared to structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Contains trifluoromethyl group | More potent AMPA receptor modulation |

| 4,5-Dihydro-1H-indazole | Lacks difluoromethyl substitution | Simpler structure with different reactivity |

| 4-Methyl-1H-indazole | Methyl substitution instead of difluoro | Different pharmacological profile |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance on memory tasks compared to control groups.

- Antiviral Activity : A study demonstrated that certain derivatives effectively inhibited HIV replication in vitro, suggesting potential therapeutic applications for HIV treatment .

- Anti-inflammatory Effects : Related indazole derivatives have shown anti-inflammatory properties in carrageenan-induced edema tests, indicating that modifications to the indazole structure can lead to significant biological effects .

Q & A

Basic: What are the recommended synthetic routes for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclocondensation of hydrazines with cyclic ketones, followed by difluoromethylation. A common approach includes:

Precursor Preparation : Cyclohexanone derivatives are treated with hydrazine to form tetrahydroindazole cores .

Difluoromethylation : Reagents like difluoromethyl triflate or ClCF₂H in the presence of a base (e.g., NaH) introduce the -CF₂H group at position 3 .

Optimization Tips :

- Temperature : Maintain 0–5°C during difluoromethylation to minimize side reactions.

- Solvent : Use anhydrous DMF or THF to enhance reagent solubility .

- Yield : Purify via column chromatography (hexane/EtOAc, 4:1) to achieve >75% purity .

Basic: How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

The -CF₂H group exhibits strong electron-withdrawing effects due to fluorine’s electronegativity, which:

- Reduces pKa : Increases acidity of adjacent protons (e.g., NH in indazole), enhancing hydrogen-bonding potential with biological targets .

- Alters Reactivity : Stabilizes transition states in nucleophilic substitutions, as seen in SNAr reactions at position 3 .

Verification : - Computational Analysis : DFT calculations (B3LYP/6-31G*) show a 15% decrease in electron density at the indazole N1 atom compared to non-fluorinated analogs .

Advanced: How can structural contradictions in NMR data between synthesized analogs be resolved?

Methodological Answer:

Discrepancies in NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) may arise from:

Tautomerism : Tetrahydroindazole exists in 1H- and 2H-tautomeric forms. Use variable-temperature NMR to identify equilibrium states .

Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes polar tautomers .

Case Study :

- 3-(Trifluoromethyl) analog : δ 8.91 ppm (DMSO-d₆) shifts to δ 8.24 ppm in CDCl₃ due to tautomer stabilization .

Advanced: What strategies are effective for improving the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOEt) at position 5/6 to lower LogP from ~3.2 to <2.5, improving aqueous solubility .

- Prodrug Design : Esterify the indazole NH to enhance membrane permeability (e.g., ethyl acetate prodrugs show 3× higher Cmax in rodent models) .

- Formulation : Use cyclodextrin-based nanocarriers to increase plasma half-life from 2h to 6h .

Advanced: How do steric effects from the tetrahydroindazole core impact binding affinity in kinase inhibition assays?

Methodological Answer:

The saturated cyclohexane ring imposes conformational constraints:

- Kinase Selectivity : MD simulations reveal that the chair conformation of the tetrahydro ring fits the hydrophobic pocket of JAK2 kinases (ΔG = −9.8 kcal/mol) but not PI3Kγ due to steric clashes .

- SAR Insights :

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/H2O + 0.1% formic acid) to detect impurities <0.1% .

- Thermogravimetric Analysis (TGA) : Assess decomposition onset (typically >200°C for fluorinated indazoles) .

- Stability Studies : Store at −20°C under argon; room-temperature degradation shows <5% impurity over 6 months .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Tools : Use GLORY (Gradient-boosted Metabolism Prediction) to identify likely Phase I oxidation sites (e.g., benzylic C7 position) .

- CYP450 Docking : AutoDock Vina simulations show CYP3A4-mediated oxidation at C7 (ΔG = −7.2 kcal/mol), confirmed by in vitro microsomal assays .

Basic: What are the safety considerations for handling fluorinated indazoles in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.